![molecular formula C20H15N5O4S B2498373 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone CAS No. 877634-50-9](/img/structure/B2498373.png)

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

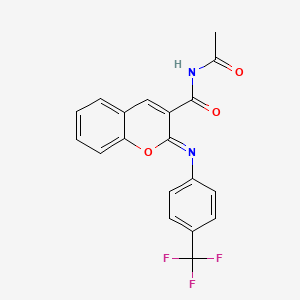

The synthesis of compounds related to "2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone" often involves multi-step chemical processes that include the formation of triazolo[4,3-b]pyridazine cores through cyclization reactions and the subsequent introduction of substituents at strategic positions. For instance, compounds with triazolo[3,4-b][1,3,4]thiadiazin cores have been synthesized and characterized by various techniques, including IR, (1)H NMR, (13)C NMR, MS, and elemental analysis, highlighting the complex nature of synthesizing such heterocyclic compounds (Srinivas, 2016).

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to elucidate their structures. For example, the structural confirmation of related compounds has been achieved through spectroscopic techniques and, in some cases, XRD, providing insights into the arrangement of atoms and the configuration of the molecules (Sallam et al., 2021).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidative transformations. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of the triazolo[4,3-b]pyridazine core and the substituents attached to it. For instance, the synthesis of bis-cyclized products through reactions with specific reagents demonstrates the versatility and reactivity of these compounds (Asghari et al., 2016).

Wissenschaftliche Forschungsanwendungen

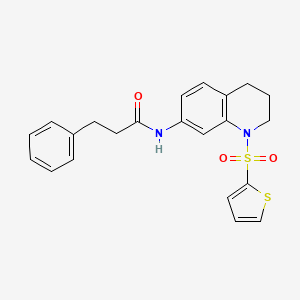

Antioxidant and Anticancer Activity

Research has demonstrated the potential of compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone in exhibiting significant antioxidant and anticancer activities. For instance, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , showed greater antioxidant activity than ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

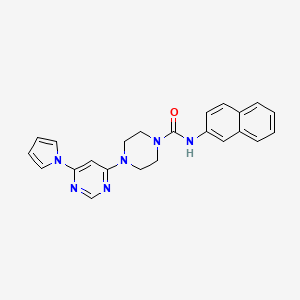

Synthesis and Pharmacological Potential

The synthesis and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, including compounds similar to the one , are of strategic importance in modern medicine and pharmacy. The chemical modification of these heterocycles allows for significant pharmacological potential, and their structural combination increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Efficient Synthesis Methods

Efficient and catalyst-free synthesis methods have been developed for compounds similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone. These methods involve reactions that yield high-purity products, useful for pharmaceutical applications (Mohammadlou & Halimehjani, 2022).

Anti-inflammatory Properties

Research has also identified anti-inflammatory properties in derivatives of 4H-1,2,4-triazole-3-thiols, which are structurally related to the compound . This suggests potential applications in treating inflammation-related disorders (Labanauskas et al., 2004).

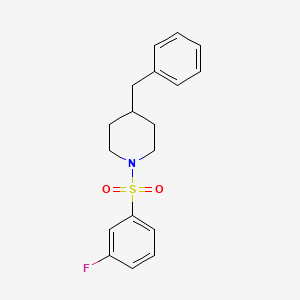

Antimicrobial and Antifungal Activities

Compounds structurally similar to 2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone have shown promising antimicrobial and antifungal activities, indicating their potential use in treating infectious diseases (Zaki et al., 2004).

Antiviral Properties

A derivative of triazolo[3,4-b][1,3,4]thiadiazine has exhibited significant in vitro antiviral activity, including against coronaviruses, suggesting potential applications in antiviral therapies (Jilloju et al., 2021).

Antibacterial Activity

Novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, structurally related to the compound , have demonstrated potent antibacterial activity against various bacterial strains, suggesting their use in combating bacterial infections (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O4S/c1-29-16-7-3-4-13(11-16)17-8-9-19-21-22-20(24(19)23-17)30-12-18(26)14-5-2-6-15(10-14)25(27)28/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBIDFAHWYQKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)